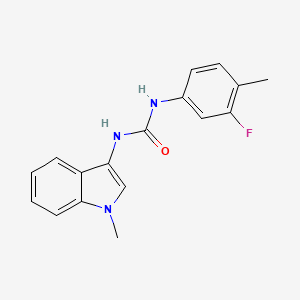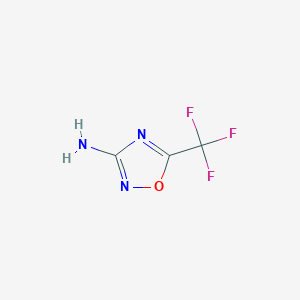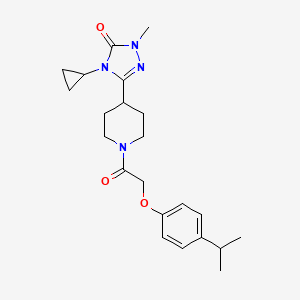
4-cyclopropyl-3-(1-(2-(4-isopropylphenoxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-cyclopropyl-3-(1-(2-(4-isopropylphenoxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C22H30N4O3 and its molecular weight is 398.507. The purity is usually 95%.
BenchChem offers high-quality 4-cyclopropyl-3-(1-(2-(4-isopropylphenoxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyclopropyl-3-(1-(2-(4-isopropylphenoxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
The compound has been a subject of interest in the synthesis and structural analysis within the domain of organic chemistry. Studies involve the investigation of its synthesis pathways, crystalline structure, and potential for forming various derivatives. For instance, research has explored the synthesis and crystal structure of related 1,2,4-triazole derivatives, demonstrating the compound's role in forming structurally complex molecules with potential biological activities (Şahin et al., 2014). Such studies are crucial for understanding the fundamental properties and potential applications of this compound in various scientific fields.
Antimicrobial Activities
The compound and its derivatives have been evaluated for their antimicrobial properties. Research on new 1,2,4-triazole derivatives, including structures related to the mentioned compound, has shown that some possess good or moderate activities against various microorganisms, highlighting their potential as antimicrobial agents. This suggests that modifying the core structure could lead to new, effective antimicrobial compounds (Bektaş et al., 2007).
Fluorescent Properties
The fluorescent behavior of compounds structurally related to 4-cyclopropyl-3-(1-(2-(4-isopropylphenoxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one has been a topic of research. Studies on the synthesis of 4-acetyl-5-methyl-1,2,3-triazole regioisomers reveal that these compounds exhibit fluorescent behavior, which can be utilized in developing novel fluorescent markers or probes in biochemical and medical research (Kamalraj et al., 2008).
Anti-arrhythmic Activity
Investigations into the pharmacological applications of 1,2,4-triazole derivatives have also covered their potential anti-arrhythmic activity. The synthesis and evaluation of some piperidine-based derivatives, for instance, have demonstrated significant anti-arrhythmic effects, suggesting that compounds within this chemical family could be promising candidates for developing new anti-arrhythmic medications (Abdel‐Aziz et al., 2009).
Herbicidal Applications
Research extends into the agrochemical field, where derivatives of the mentioned compound are explored for their herbicidal efficacy. Aryloxy acids, structurally related to the compound , have been used as herbicides, demonstrating the potential of such compounds in agricultural applications to control weed growth effectively (Aizawa, 2001).
properties
IUPAC Name |
4-cyclopropyl-2-methyl-5-[1-[2-(4-propan-2-ylphenoxy)acetyl]piperidin-4-yl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-15(2)16-4-8-19(9-5-16)29-14-20(27)25-12-10-17(11-13-25)21-23-24(3)22(28)26(21)18-6-7-18/h4-5,8-9,15,17-18H,6-7,10-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSSIRPFTJNDGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2355809.png)
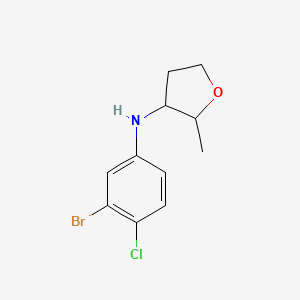
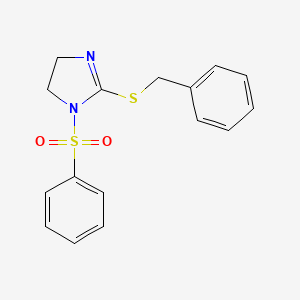
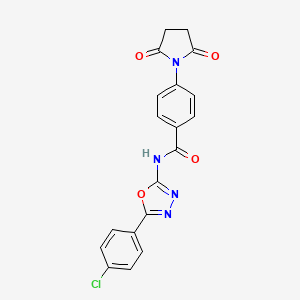
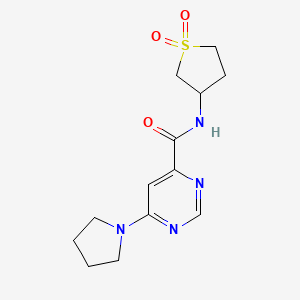
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2355818.png)
![6-bromo-3-methyl-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-2-carboxamide](/img/structure/B2355820.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2355821.png)
![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptan-1-yl]acetic acid](/img/structure/B2355822.png)
![4-isobutyl-1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2355823.png)

